Sulfamethoxypyridazine-d3
Übersicht
Beschreibung
Sulfamethoxypyridazine-d3 is a deuterium-labeled derivative of Sulfamethoxypyridazine, a sulfonamide antibiotic. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling allows for precise quantitation and tracing in pharmacokinetic and metabolic studies .
Wissenschaftliche Forschungsanwendungen
Sulfamethoxypyridazine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of Sulfamethoxypyridazine in biological systems.
Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for accurate quantitation of Sulfamethoxypyridazine.
Biomedical Research: Investigated for its potential therapeutic effects and interactions with other drugs
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfamethoxypyridazine-d3 is a deuterium-labeled variant of Sulfamethoxypyridazine . Sulfamethoxypyridazine is a sulfonamide antibiotic . Sulfonamides are known to inhibit bacterial synthesis of folic acid, which is crucial for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Mode of Action
Sulfonamides, including Sulfamethoxypyridazine, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, Sulfamethoxypyridazine prevents the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamethoxypyridazine is the bacterial synthesis of folic acid . The inhibition of dihydropteroate synthase prevents the production of dihydropteroic acid, a precursor of folic acid, leading to a deficiency of folic acid in bacteria . This deficiency disrupts the synthesis of nucleic acids in bacteria, affecting their growth and multiplication .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can be influenced by deuterium substitution . Deuterium, being a heavier isotope of hydrogen, forms stronger bonds with carbon, which can affect the metabolic stability and therefore the pharmacokinetics of the drug .
Result of Action
The primary result of the action of Sulfamethoxypyridazine is the inhibition of bacterial growth . By preventing the synthesis of folic acid, Sulfamethoxypyridazine disrupts the synthesis of nucleic acids in bacteria, which is crucial for their growth and multiplication . This makes Sulfamethoxypyridazine effective in the treatment of bacterial infections .
Action Environment
The action of Sulfamethoxypyridazine can be influenced by various environmental factors. For instance, certain coexisting anions can have a significant inhibitory effect on the degradation of Sulfamethoxypyridazine . Moreover, the photodegradation of Sulfamethoxypyridazine can be affected by factors such as light intensity and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Sulfamethoxypyridazine-d3 plays a significant role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By inhibiting dihydropteroate synthase, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth. The compound interacts with various biomolecules, including proteins and enzymes involved in the folic acid synthesis pathway. These interactions are primarily inhibitory, leading to a decrease in bacterial proliferation .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells. It inhibits cell growth and division by blocking the synthesis of folic acid, which is essential for DNA replication and cell division. In addition to its antibacterial effects, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The inhibition of folic acid synthesis can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropteridine pyrophosphate. By binding to the active site of dihydropteroate synthase, this compound prevents the enzyme from catalyzing the reaction, thereby inhibiting the synthesis of dihydrofolic acid. This inhibition leads to a decrease in folic acid levels, which is essential for bacterial growth and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and changes in gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At high doses, this compound can cause toxic effects, including renal impairment and liver damage. These toxic effects are dose-dependent and can be observed in various animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to folic acid synthesis. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are essential for the synthesis of dihydrofolic acid and tetrahydrofolic acid, respectively. By inhibiting these enzymes, this compound disrupts the metabolic flux and reduces the levels of folic acid and its derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by bacterial cells through active transport mechanisms and can accumulate in specific cellular compartments. Binding proteins and transporters play a crucial role in the distribution and localization of this compound within cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily in the cytoplasm where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound effectively inhibits folic acid synthesis and bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxypyridazine-d3 involves the incorporation of deuterium atoms into the Sulfamethoxypyridazine molecule. One common method is the reaction of 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide with deuterated reagents under controlled conditions . The reaction typically requires a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) and a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamethoxypyridazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acidic medium.
Reduction: Sodium borohydride (NaBH4), methanol.
Substitution: Nucleophiles like amines or thiols, basic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxypyridazine: The non-deuterated version, used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sulfamethoxypyridazine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in pharmacokinetic research and analytical chemistry .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of Sulfamethoxypyridazine-d3 can be achieved through the reaction of Pyridazine-d3 with Sulfamethoxazole. The deuterium atoms are introduced during the synthesis of Pyridazine-d3.", "Starting Materials": [ "Pyridazine-d3", "Sulfamethoxazole" ], "Reaction": [ "Step 1: Pyridazine-d3 reacts with chloroacetic acid in the presence of sodium hydroxide to form 3,6-dichloropyridazine-d3.", "Step 2: 3,6-dichloropyridazine-d3 is then reacted with hydrazine hydrate to form 3,6-diaminopyridazine-d3.", "Step 3: 3,6-diaminopyridazine-d3 is then reacted with sulfuric acid to form Pyridazine-d3.", "Step 4: Sulfamethoxazole is reacted with Pyridazine-d3 in the presence of acetic anhydride and triethylamine to form Sulfamethoxypyridazine-d3." ] } | |
CAS-Nummer |
1172846-03-5 |
Molekularformel |
C11H12N4O3S |
Molekulargewicht |
283.32 |
IUPAC-Name |
4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3 |
InChI-Schlüssel |
VLYWMPOKSSWJAL-FIBGUPNXSA-N |
SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyme |
4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3; 3-Methoxy-6-sulfanilamidopyridazine-d3; 6-Sulfanilamido-3-methoxypyridazine-d3; Sultirene-d3; N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3; Paramid-d3; Paramid Supra-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.